(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-16(11-4-3-7-19-9-11)21-22-17(24)15(26-18(22)25)8-12-10-20-14-6-2-1-5-13(12)14/h1-10,24H,(H,21,23)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFVGALUTZNNN-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of an indole moiety, a thioxothiazolidin core, and a nicotinamide group. Its synthesis typically involves the condensation of indole derivatives with thioxothiazolidin precursors under specific conditions, often utilizing solvents such as alcohol and reagents like ammonium acetate .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent efficacy compared to traditional antibiotics.
Antibacterial Efficacy
A detailed evaluation revealed that the compound's derivatives displayed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus, outperforming ampicillin and streptomycin by factors of 10 to 50 . The most active derivative was identified as compound 8 , which showed an MIC of 0.004 mg/mL against E. coli and En. cloacae.
| Bacterial Strain | MIC (mg/mL) | Most Active Compound |
|---|---|---|
| E. coli | 0.004 | Compound 8 |
| S. aureus | 0.008 | Compound 11 |
| En. cloacae | 0.004 | Compound 8 |
| B. cereus | 0.008 | Compound 11 |
Antifungal Activity
The antifungal properties were also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. Compound 15 was highlighted for its exceptional antifungal activity .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms between these compounds and bacterial targets, providing insights into their mode of action. The results indicated strong binding affinities to key bacterial enzymes, suggesting a potential pathway for inhibition .
Case Studies
Several case studies have been reported where these compounds were tested in vivo for their antimicrobial effects:
- In Vivo Efficacy Against Infections : A study demonstrated that administering the compound in a mouse model significantly reduced bacterial load in infected tissues compared to control groups .
- Inflammatory Response Modulation : Another investigation highlighted the anti-inflammatory effects of the compound, showing reduced levels of pro-inflammatory cytokines in treated mice during acute peritonitis models .
Comparison with Similar Compounds
Table 1: Structural Variations and Key Features
Antibacterial and Antifungal Activity
- Target Compound : Demonstrated moderate activity against Staphylococcus aureus (MIC = 113.8 μM) but lower potency compared to 5d, which showed MIC values as low as 37.9 μM against the same strain .
- Compound 5g : The methoxy substitution at indole C5 improved antifungal activity, with MIC values against Candida albicans reduced by 40% compared to the parent compound .
- Compound 5h : The benzoic acid substituent enhanced activity against Aspergillus niger (MIC = 28.5 μM), likely due to increased cellular uptake .
Cytotoxicity and Selectivity
- Target Compound : Exhibited low cytotoxicity (IC₅₀ > 200 μM) in HEK-293 human embryonic kidney cells, suggesting a favorable safety profile .
- Compound 5d : Despite strong antibacterial activity, its cytotoxicity remained low (IC₅₀ = 185 μM), indicating a high therapeutic index .
- Furan-phenyl Derivatives (e.g., 5a–l): Showed significant cytotoxicity (IC₅₀ = 1.2–8.7 μM) in leukemia cells but higher toxicity in non-cancerous cells, limiting clinical utility .
Mechanistic and Computational Insights
- Target Compound : Molecular docking studies predicted strong binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol) and fungal CYP51 (ΔG = −8.7 kcal/mol) .
- Compound 5g : Demonstrated superior affinity for peroxisome proliferator-activated receptor gamma (PPARγ) (ΔG = −10.1 kcal/mol), a target linked to antifungal activity .
- Compound 5h : ADMET predictions indicated improved bioavailability (LogP = 2.1) compared to the parent compound (LogP = 2.8) due to the polar benzoic acid group .
Key Advantages and Limitations
Q & A
Basic: What are the key steps and critical parameters in synthesizing (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide?
Methodological Answer:
The synthesis typically involves:
Condensation reactions between thiazolidinone derivatives and indole-containing aldehydes under acidic/basic conditions (e.g., acetic acid or piperidine as catalysts) to form the benzylidene moiety .
Stepwise coupling of nicotinamide groups via nucleophilic substitution or amide bond formation .
Reaction monitoring using thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm bond formation .
Critical parameters : Temperature (60–80°C), solvent choice (DMF or ethanol for solubility), and pH control to prevent side reactions .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature modulation : Higher temperatures (70–80°C) accelerate condensation but risk decomposition; lower temperatures (50–60°C) improve selectivity .
- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
- Solvent-free techniques : Minimize impurities and simplify purification .
- Catalyst screening : Piperidine enhances benzylidene formation, while Lewis acids (e.g., ZnCl₂) improve amide coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
